

Technical Guide: 1-Methoxy-2,3-methylenedioxyxanthone

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Compound of Interest

Compound Name: 1-Methoxy-2,3-methylenedioxyxanthone

Cat. No.: B12364481

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CAS Number: 63625-05-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone derivative isolated from the roots of *Polygala caudata*.^[1] This compound has garnered interest within the scientific community due to its potential therapeutic properties, notably its antioxidant and vasodilatory effects. This technical guide provides a comprehensive overview of the available data on **1-Methoxy-2,3-methylenedioxyxanthone**, including its chemical properties, biological activities, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ O ₅	PubChem
Molecular Weight	270.24 g/mol	PubChem
IUPAC Name	11-methoxy-10H-[1] [2]dioxolo[4,5-b]xanthen-10-one	PubChem
Appearance	Powder	ChemNorm
Solubility	Information not readily available; likely soluble in organic solvents like DMSO and methanol.	
Storage	Store at -20°C, sealed in a ventilated, dry environment.	ChemNorm

Biological Activities and Quantitative Data

1-Methoxy-2,3-methylenedioxyxanthone has demonstrated notable antioxidant and vasodilatory activities in vitro. The primary quantitative data available is summarized below.

Antioxidant Activity

The antioxidant potential of **1-Methoxy-2,3-methylenedioxyxanthone** was assessed by its ability to scavenge hydrogen peroxide (H₂O₂).

Concentration	H ₂ O ₂ Scavenging Effect (%)
10 µg/mL	58.4 - 94.5%
2 µg/mL	26.0 - 84.7%
Data from Lin LL, et al. Planta Med. 2005.[1]	

Vasodilatory Activity

The compound exhibited relaxing activity on potassium chloride (KCl)-induced contractions in Wistar rat thoracic aorta rings in a dose-dependent manner. Specific quantitative data on the dose-response relationship (e.g., IC₅₀ values) are not detailed in the primary literature but its activity was confirmed.^[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices and the information available in the primary literature.

Antioxidant Activity: H₂O₂ Scavenging Assay using Luminol Chemiluminescence

This protocol describes a representative method for determining the hydrogen peroxide scavenging activity of **1-Methoxy-2,3-methylenedioxyxanthone**.

1. Principle: The chemiluminescence of the luminol-H₂O₂ system is measured. The presence of an antioxidant scavenges H₂O₂ and thus reduces the chemiluminescence, with the degree of reduction being proportional to the antioxidant's scavenging ability.

2. Reagents and Materials:

- **1-Methoxy-2,3-methylenedioxyxanthone**
- Luminol
- Hydrogen peroxide (H₂O₂)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO) for sample dilution
- Chemiluminometer or a microplate reader with chemiluminescence detection capabilities
- 96-well microplates

3. Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **1-Methoxy-2,3-methylenedioxyxanthone** in DMSO.
 - Prepare working solutions of the compound by diluting the stock solution with PBS to final concentrations of 2 µg/mL and 10 µg/mL.
 - Prepare a luminol solution in PBS.
 - Prepare an H₂O₂ solution in PBS.
- Assay Protocol:
 - To each well of a 96-well plate, add the sample solution (or PBS as a control).
 - Add the luminol solution to each well.
 - Initiate the reaction by adding the H₂O₂ solution to each well.
 - Immediately measure the chemiluminescence intensity using a luminometer.
- Data Analysis:
 - The scavenging effect is calculated using the following formula: Scavenging Effect (%) = $[(\text{Control Luminescence} - \text{Sample Luminescence}) / \text{Control Luminescence}] \times 100$

Vasodilatory Activity: Rat Thoracic Aorta Ring Assay

This protocol outlines a standard procedure for assessing the vasodilatory effect of **1-Methoxy-2,3-methylenedioxyxanthone** on isolated rat aortic rings.

1. Principle: The ability of the compound to relax pre-contracted arterial rings is measured, indicating its vasodilatory potential.

2. Reagents and Materials:

- **1-Methoxy-2,3-methylenedioxyxanthone**
- Male Wistar rats (250-300 g)

- Krebs-Henseleit solution
- Potassium chloride (KCl)
- Phenylephrine (optional, for inducing contraction)
- Organ bath system with isometric force transducers
- Data acquisition system

3. Procedure:

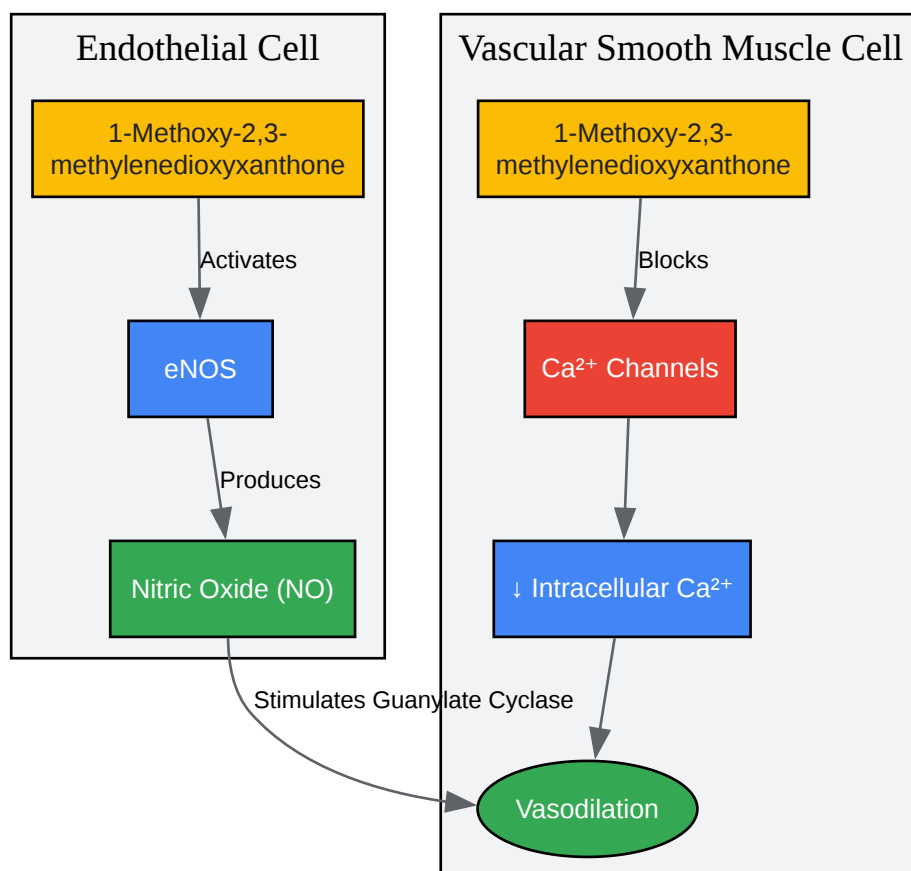
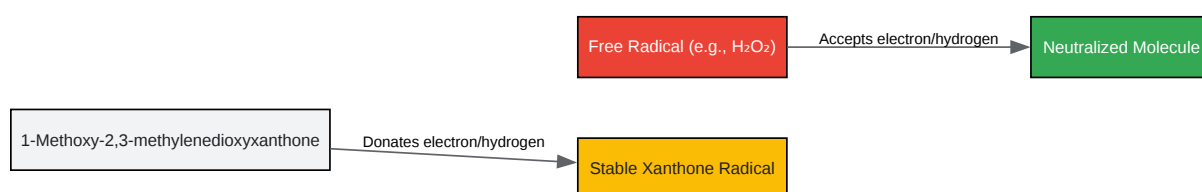
- Tissue Preparation:
 - Euthanize a Wistar rat and excise the thoracic aorta.
 - Clean the aorta of adherent connective and adipose tissues and cut it into rings of 3-4 mm in length.
 - Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
- Experimental Protocol:
 - Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
 - Induce a stable contraction with a high concentration of KCl (e.g., 60 mM).
 - Once the contraction is stable, add cumulative concentrations of **1-Methoxy-2,3-methylenedioxyxanthone** to the organ bath.
 - Record the relaxation response after each addition.
- Data Analysis:
 - The relaxation is expressed as a percentage of the maximal contraction induced by KCl.
 - A dose-response curve can be plotted to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for **1-Methoxy-2,3-methylenedioxyxanthone** have not been fully elucidated, the known mechanisms of action for xanthenes provide a basis for postulating its potential pathways.

Antioxidant Mechanism

The antioxidant activity of xanthenes is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.



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